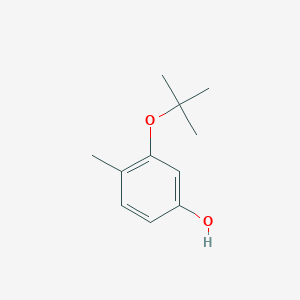

3-(Tert-butoxy)-4-methylphenol

Description

3-(Tert-butoxy)-4-methylphenol is an aromatic compound featuring a phenolic hydroxyl group substituted with a tert-butoxy (–O–C(CH₃)₃) group at the 3-position and a methyl (–CH₃) group at the 4-position of the benzene ring. The tert-butoxy group also enhances lipophilicity, making the compound more soluble in organic solvents .

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-methyl-3-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C11H16O2/c1-8-5-6-9(12)7-10(8)13-11(2,3)4/h5-7,12H,1-4H3 |

InChI Key |

NMQDTMFIWMGCMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process using microreactor technology. This method offers advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium tert-butoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Tert-butoxy)-4-methylphenol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals, including stabilizers and additives for various industrial processes .

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and other intermediates. These reactive species can interact with cellular components, resulting in various biological effects. The tert-butoxy group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenols: Positional and Functional Group Variations

The following table compares 3-(tert-butoxy)-4-methylphenol with structurally analogous compounds:

*Acidity values are estimated based on substituent effects. Electron-withdrawing groups (e.g., –NO₂) lower pKa, while bulky alkyl groups (e.g., tert-butyl) slightly increase pKa by steric hindrance.

Reactivity and Catalytic Behavior

- Hydrodeoxygenation (HDO) Reactivity: 4-Methylphenol undergoes HDO over Mo-based catalysts (MoP > MoS₂ > MoO₂ > MoO₃) to yield toluene via C–O bond cleavage . In contrast, this compound’s ether group is less reactive under similar conditions due to the stability of the tert-butoxy moiety.

- Synthetic Utility: The tert-butoxy group is frequently employed in protecting strategies (e.g., in Mitsunobu reactions, as seen in the synthesis of methyl 3-((4-(tert-butoxy)benzyl)oxy)-4-nitrobenzoate) . This contrasts with 4-tert-butylphenol, which lacks an ether group and is more reactive in electrophilic substitutions .

Environmental and Analytical Considerations

- Environmental Persistence: Methylphenol isomers (cresols) are grouped as a single entity in environmental testing due to their similar properties . However, this compound’s ether group likely increases its persistence in soil compared to cresols, though direct data are unavailable.

- Detection Methods: Cresols are detected via GC-MS at µg/L levels in water . The tert-butoxy group in this compound may require derivatization for similar sensitivity due to its lower polarity.

Key Research Findings

- Catalytic Reduction: MoP catalysts exhibit the highest turnover frequency (TOF) for HDO of phenolic compounds, but this compound’s stability suggests resistance to such processes .

- Synthetic Applications: The tert-butoxy group in related compounds (e.g., 3-(4-(tert-butoxy)phenoxymethyl)-4-methoxybenzaldehyde) is retained during multi-step syntheses, highlighting its stability .

- Acidity Trends: The tert-butoxy group’s electron-donating nature increases the phenolic pKa by ~0.3–0.5 units compared to unsubstituted phenol (pKa ~9.95) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.